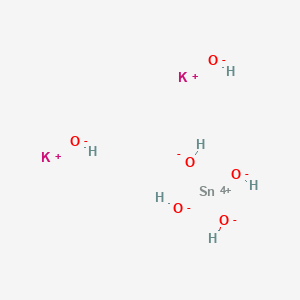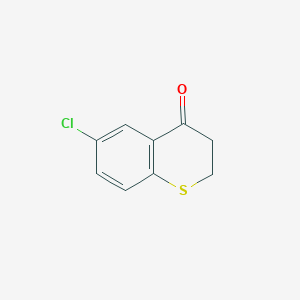
6-Chlorothiochroman-4-one
概要
説明
Synthesis Analysis
The synthesis of chroman derivatives, like 6-Chlorothiochroman-4-one, has been a focus of study due to their relevance in pharmaceuticals and other industrial applications. The enantiopure synthesis of (S)-6-chlorochroman-4-ol, a related compound, using whole-cell Lactobacillus paracasei biotransformation, highlights the potential for environmentally friendly synthesis methods. This method achieved enantiomerically pure product and complete conversion under optimized conditions, demonstrating the efficiency of biocatalysts in synthesizing chroman derivatives (Şahin, 2020).
Molecular Structure Analysis
The molecular structure of 6-Chlorothiochroman-4-one and related compounds has been extensively studied. For example, the compound 6-Chloro-4-(2-phenylethenyl)chroman-2-one was synthesized and its crystal structure analyzed, revealing a screw-boat conformation of the six-membered pyranone ring, indicative of the structural diversity within the chroman family (Choi & Kim, 2010).
Chemical Reactions and Properties
Chemical reactions involving chroman derivatives often lead to the formation of new heterocyclic compounds. For instance, 2-Phenylchroman-4-one has been utilized as a synthone in the synthesis of new five and six-membered rings heterocyclic compounds, demonstrating the versatility of chroman derivatives in organic synthesis (Raoof, Saied, & Al. Gawady, 1970).
Physical Properties Analysis
The physical properties of chroman derivatives vary widely and are influenced by their molecular structure. The analysis of these properties is crucial for their application in different fields. For example, the crystal and molecular structure analysis of 3-chloro-3,6-dinitro-2,2-dimethyl-4-chromanone provided insights into its stability and reactivity, essential for its use in synthesis and material science (Ji, Hu, Fu, Hua, & Hu, 2000).
Chemical Properties Analysis
The chemical properties of 6-Chlorothiochroman-4-one, including its reactivity and interaction with other compounds, are of interest. Studies on compounds like 6-hydroxychroman highlight the reactivity and potential applications of chroman derivatives in organic synthesis and possibly in the development of new materials or drugs (Chun, 2007).
科学的研究の応用
Antifungal Properties
6-Chlorothiochroman-4-one has been investigated for its antifungal properties. Biotransformation using Trichoderma viride was performed to obtain new derivatives with antifungal characteristics against Botrytis cinerea, demonstrating significant inhibition effects (Pinedo-Rivilla, Collado, & Aleu, 2018).
Biocatalytic Synthesis
A study described the use of Lactobacillus paracasei as a biocatalyst for the synthesis of (S)-6-chlorochroman-4-ol, a derivative of 6-Chlorothiochroman-4-one, with high enantioselectivity. This method is environmentally friendly and offers a novel approach for the synthesis of chiral compounds used in drug manufacturing (Şahin, 2020).
Chemical Synthesis of Compounds
The compound has been used in the synthesis of benzopyrano indoles and benzopyrano quinolines. These derivatives are part of a broader class of compounds that are significant in chemical research, particularly for their potential biological activities (Buu‐Hoï et al., 1972).
Cytotoxic Properties
In the context of marine-derived fungi, 6-Chlorothiochroman-4-one derivatives have shown cytotoxic effects against cancer cell lines. This highlights its potential application in cancer research and drug development (Wu et al., 2015).
Safety and Hazards
6-Chlorothiochroman-4-one is classified as a skin sensitizer (Category 1), according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200) . It may cause skin irritation, serious eye irritation, and respiratory irritation . Safety measures include wearing protective gloves, clothing, and eye/face protection, and avoiding breathing dust/fume/gas/mist/vapors/spray .
作用機序
Target of Action
It has been used to synthesize co (ii), ni (ii), cu (ii), and zn (ii) complexes , suggesting potential interactions with these metal ions.
Mode of Action
6-Chlorothiochroman-4-one interacts with its targets through the formation of complexes. It is used to synthesize hydrazone ligands, which coordinate with central metal ions via the nitrogen of the azomethine (–C=N–) group and deprotonated carbonyl oxygen in the enolized form, resulting in octahedral complexes .
Result of Action
It has been found that the metal complexes derived from it exhibit significant antimicrobial activity and cytotoxicity against certain cancer cell lines . For instance, the Cu (L 2) 2 (H 2 O) 2 complex was found to be potent against A549 (lung), DU145 (prostate), and SW620 (colorectal) cancer cell lines .
特性
IUPAC Name |
6-chloro-2,3-dihydrothiochromen-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7ClOS/c10-6-1-2-9-7(5-6)8(11)3-4-12-9/h1-2,5H,3-4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OKHUUKHZUNKSQA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSC2=C(C1=O)C=C(C=C2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7ClOS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30289801 | |
| Record name | 6-Chloro-2,3-dihydro-4H-1-benzothiopyran-4-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30289801 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
198.67 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-Chlorothiochroman-4-one | |
CAS RN |
13735-12-1 | |
| Record name | 13735-12-1 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=64354 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 6-Chloro-2,3-dihydro-4H-1-benzothiopyran-4-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30289801 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 6-Chlorothiochroman-4-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What are the known biological activities of 6-chlorothiochroman-4-one?
A1: Research indicates that 6-chlorothiochroman-4-one exhibits antifungal and anti-tumor properties. [, ] Studies have demonstrated its efficacy against the plant pathogen Botrytis cinerea, inhibiting fungal growth by up to 100% at certain concentrations. [] Additionally, it has shown promising anti-tumor activity in both in vitro and in vivo models, effectively inhibiting tumor cell proliferation and inducing apoptosis. []
Q2: How does 6-chlorothiochroman-4-one exert its anti-tumor effects?
A2: While the precise mechanism of action remains under investigation, research suggests that 6-chlorothiochroman-4-one (CMCT) targets tubulin, a protein crucial for cell division. [] CMCT inhibits tubulin aggregation, disrupting the formation of microtubules, which are essential for cell division and other cellular processes. [] This disruption ultimately leads to cell cycle arrest and apoptosis in tumor cells.
Q3: Has 6-chlorothiochroman-4-one been investigated for potential drug resistance issues?
A3: While the provided research doesn't directly address resistance mechanisms, one study explored the detoxification mechanism of 6-chlorothiochroman-4-one and a related compound by Botrytis cinerea. [] This investigation provides valuable insights into potential resistance pathways and highlights the importance of further research on this aspect, particularly for its anti-tumor activity.
Q4: Are there any structural analogues of 6-chlorothiochroman-4-one with similar biological activity?
A4: Yes, 6-methylthiochroman-4-one is a structural analogue of 6-chlorothiochroman-4-one that shares similar antifungal activity against Botrytis cinerea. [] This suggests a potential structure-activity relationship within this class of compounds, warranting further investigation to optimize their biological activity and explore their therapeutic potential.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



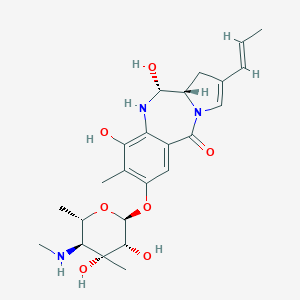

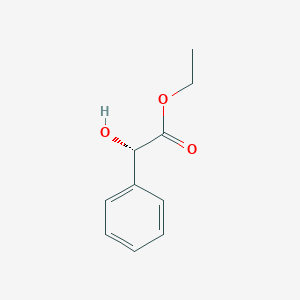
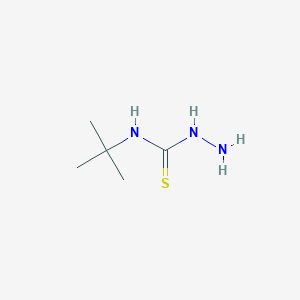
![Benzothiazolium, 2-[2-[(3-ethyl-5-methoxy-2(3H)-benzothiazolylidene)methyl]-1-butenyl]-5-methoxy-3-(3-sulfopropyl)-, inner salt](/img/structure/B87679.png)
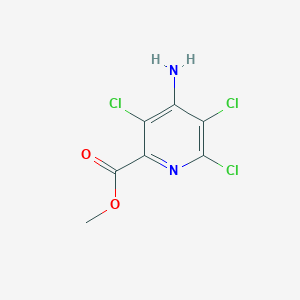
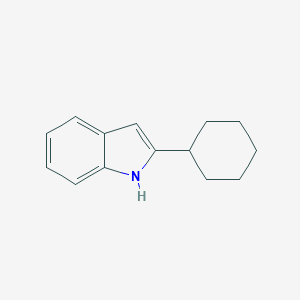
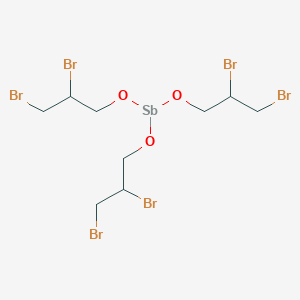
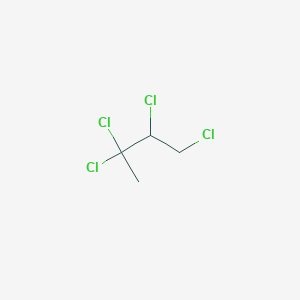
![[4-(Bromomethyl)benzyl]triphenylphosphonium bromide](/img/structure/B87694.png)


